Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-2-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}-2-methylbenzoate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Methanesulfonyl Group: This can be done through sulfonylation reactions using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}-2-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the methanesulfonyl group can form strong hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-amido}-2-methylbenzoate
- Methyl 3-{1-[(4-bromophenyl)methanesulfonyl]piperidine-3-amido}-2-methylbenzoate
- Methyl 3-{1-[(4-methylphenyl)methanesulfonyl]piperidine-3-amido}-2-methylbenzoate
Uniqueness
Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}-2-methylbenzoate is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C22H25FN2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]-2-methylbenzoate |
InChI |
InChI=1S/C22H25FN2O5S/c1-15-19(22(27)30-2)6-3-7-20(15)24-21(26)17-5-4-12-25(13-17)31(28,29)14-16-8-10-18(23)11-9-16/h3,6-11,17H,4-5,12-14H2,1-2H3,(H,24,26) |
InChI Key |
TZQXXIYLLVRIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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